molecular formula C17H16N4O3S B11472939 3-(3-methylphenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

3-(3-methylphenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11472939
M. Wt: 356.4 g/mol
InChI Key: BFVBVKDSTKGQFB-UHFFFAOYSA-N
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Description

N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated thiophene under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the scalability and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce corresponding amines.

Scientific Research Applications

N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide group but may differ in their substituents.

    Oxadiazole derivatives: Compounds with the oxadiazole ring but different functional groups attached to it.

Uniqueness

N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE is unique due to the combination of the thiophene and oxadiazole rings, along with the formamido group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

3-(3-methylphenyl)-N-[2-(thiophene-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H16N4O3S/c1-11-4-2-5-12(10-11)14-20-17(24-21-14)16(23)19-8-7-18-15(22)13-6-3-9-25-13/h2-6,9-10H,7-8H2,1H3,(H,18,22)(H,19,23)

InChI Key

BFVBVKDSTKGQFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CS3

Origin of Product

United States

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